1H-Pyrazole, 4,5-dihydro-5-(4-methoxyphenyl)-1-phenyl-3-(thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 4,5-dihydro-5-(4-methoxyphenyl)-1-phenyl-3-(thienyl)- is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a thienyl group and substituted with phenyl and methoxyphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 4,5-dihydro-5-(4-methoxyphenyl)-1-phenyl-3-(thienyl)- typically involves multicomponent reactions (MCRs). One common method is the Knoevenagel condensation reaction followed by Michael addition. In this process, L-proline is often used as a catalyst due to its bifunctional nature, which allows it to act as both a Bronsted acid and a Lewis acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to meet industrial standards for safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 4,5-dihydro-5-(4-methoxyphenyl)-1-phenyl-3-(thienyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1H-Pyrazole, 4,5-dihydro-5-(4-methoxyphenyl)-1-phenyl-3-(thienyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 4,5-dihydro-5-(4-methoxyphenyl)-1-phenyl-3-(thienyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole, 4,5-dihydro-5-(4-methoxyphenyl)-1,3-diphenyl-: Similar structure but lacks the thienyl group.
4,5-Dihydro-5-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole): Contains a different substitution pattern on the pyrazole ring.
Uniqueness
The presence of the thienyl group in 1H-Pyrazole, 4,5-dihydro-5-(4-methoxyphenyl)-1-phenyl-3-(thienyl)- imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Properties
CAS No. |
89144-84-3 |
---|---|
Molecular Formula |
C20H18N2OS |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C20H18N2OS/c1-23-17-11-9-15(10-12-17)19-14-18(20-8-5-13-24-20)21-22(19)16-6-3-2-4-7-16/h2-13,19H,14H2,1H3 |
InChI Key |
FETQRPMUEGBANJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.